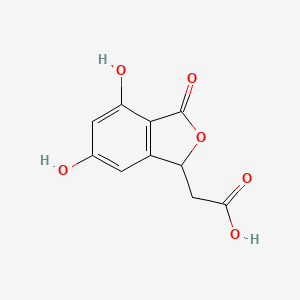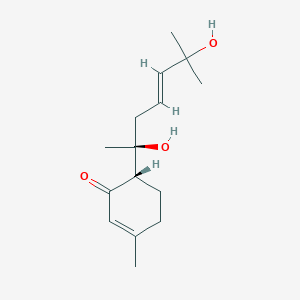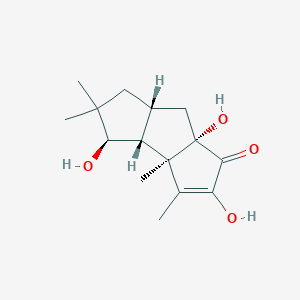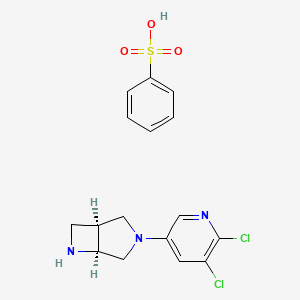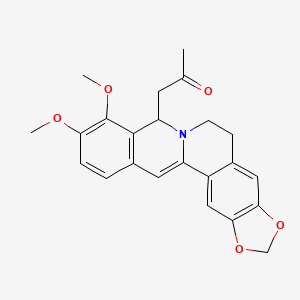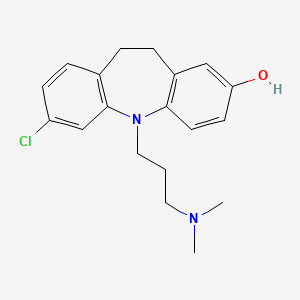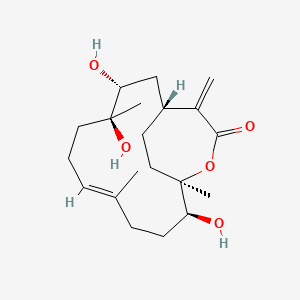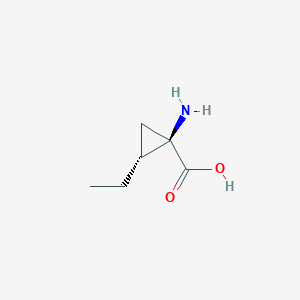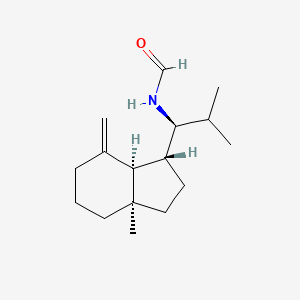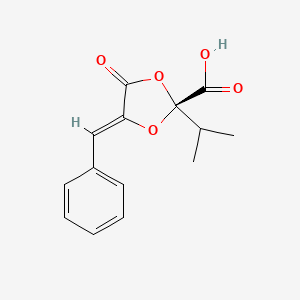
Guignardic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guignardic acid is a natural product found in Guignardia with data available.
科学的研究の応用
Phytotoxicity and Plant Pathology
Guignardic acid, identified as a secondary metabolite from Guignardia bidwellii, exhibits significant phytotoxic activities. It has been found in the extracts of cultures from G. bidwellii and plays a role in the infection process of this fungus on plants like Vitis vinifera (grapevine). The presence of guignardic acid in planta of G. bidwellii-infected leaves indicates its potential role as a virulence factor in the formation of lesions upon infection (Buckel et al., 2017). Additionally, phenguignardic acid, a related compound, has been studied for its phytotoxic and antimicrobial activities, suggesting a role in the defense mechanisms of plants against pathogens (Molitor et al., 2012).
Biochemical Synthesis and Structural Analysis
Guignardic acid has been the subject of structural and synthetic studies to understand its chemical properties and potential applications. It is synthesized from deamination products of amino acids such as phenylalanine and valine. The compound’s structure has been elucidated using spectroscopic data, and its synthesis has provided insights into its biochemical properties (Rodrigues-Heerklotz et al., 2001). The successful synthesis of guignardic acid and its analogs also allows for further exploration of its biological activities and potential applications in various fields.
Potential Applications in Agriculture
The phytotoxic nature of guignardic acid suggests potential applications in agriculture, particularly in the development of new herbicides of natural origin. The ability of guignardic acid to inhibit the growth of certain plants could be harnessed to control unwanted vegetation or in the study of plant-pathogen interactions. This aspect is particularly relevant in the context of sustainable agriculture and the search for eco-friendly pest management strategies (Molitor & Beyer, 2014).
特性
製品名 |
Guignardic acid |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC名 |
(2S,4Z)-4-benzylidene-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-9(2)14(13(16)17)18-11(12(15)19-14)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)/b11-8-/t14-/m0/s1 |
InChIキー |
UDHDTCIFHXXHPE-MSKHEQNASA-N |
異性体SMILES |
CC(C)[C@@]1(O/C(=C\C2=CC=CC=C2)/C(=O)O1)C(=O)O |
正規SMILES |
CC(C)C1(OC(=CC2=CC=CC=C2)C(=O)O1)C(=O)O |
同義語 |
guignardic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)


